2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid
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Overview
Description
2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid is a spiro compound characterized by a bicyclic structure where two rings are linked by a single carbon atom. This compound is notable for its three-dimensional structural properties and inherent rigidity, making it a valuable scaffold in the synthesis of biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
A convenient synthesis of 2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid involves the use of commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction typically proceeds through alkylation and heterocyclization steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis from readily available reagents suggests that scalable production is feasible. The use of common organic synthesis techniques and reagents indicates potential for industrial application .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced spiro derivatives.
Substitution: The compound can participate in substitution reactions, particularly at the nitrogen and oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen in the presence of catalysts like Raney nickel.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various spiro derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a scaffold in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored as a potential therapeutic agent due to its structural properties and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as FGFR4 and vanin-1, which play roles in cancer and inflammation, respectively. Additionally, it can modulate steroid hormone levels by inhibiting 17β-HSD1, making it useful in the treatment of hormone-related disorders .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
Uniqueness
2-Oxa-8-azaspiro[4.5]decane-6-carboxylic acid is unique due to its specific structural features, including the presence of both oxygen and nitrogen atoms in the spiro ring system. This structural complexity contributes to its rigidity and potential for diverse biological activities .
Properties
IUPAC Name |
2-oxa-8-azaspiro[4.5]decane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8(12)7-5-10-3-1-9(7)2-4-13-6-9/h7,10H,1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJSEJZLHMZAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C12CCOC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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